Pacrinolol
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Overview
Description
Pacrinolol is a beta adrenergic receptor antagonist, commonly known as a beta-blocker. It is primarily used in the treatment of cardiovascular diseases, particularly hypertension. The compound’s IUPAC name is (E)-3-[4-[3-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]phenyl]but-2-enenitrile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pacrinolol involves several steps starting from p-hydroxyacetophenone and racemic epichlorohydrin. The p-(2,3-oxidopropoxy)acetophenone resulting from this reaction is C-homologized to an intermediate compound. This intermediate is then reacted with homoveratrylamine to form a racemic structural analog. The racemate is resolved by fractional crystallization of the diastereoisomeric mandelates to afford the enantiomerically pure this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. This includes the use of automated reactors and continuous flow processes to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Pacrinolol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the nitrile group in this compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
Pacrinolol has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-blockers and their interactions with receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Primarily used in the treatment of hypertension and other cardiovascular diseases.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Pacrinolol exerts its effects by antagonizing beta adrenergic receptors, specifically beta-1 receptors. This leads to a decrease in heart rate and blood pressure by inhibiting the effects of adrenaline and noradrenaline on the heart. The molecular targets include the beta-1 adrenergic receptors on cardiac cells, and the pathways involved include the cyclic AMP (cAMP) signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-blocker used for similar indications but is non-selective, affecting both beta-1 and beta-2 receptors.
Atenolol: A cardioselective beta-blocker like pacrinolol but with different pharmacokinetic properties.
Uniqueness
This compound is unique in its high cardioselectivity and long-acting blood pressure-lowering properties. It has a higher selectivity for beta-1 receptors compared to propranolol, making it more suitable for patients with respiratory conditions like asthma .
Properties
CAS No. |
65655-59-6 |
---|---|
Molecular Formula |
C23H28N2O4 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(E)-3-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]phenyl]but-2-enenitrile |
InChI |
InChI=1S/C23H28N2O4/c1-17(10-12-24)19-5-7-21(8-6-19)29-16-20(26)15-25-13-11-18-4-9-22(27-2)23(14-18)28-3/h4-10,14,20,25-26H,11,13,15-16H2,1-3H3/b17-10+ |
InChI Key |
BMAJJBHGPUHERB-LICLKQGHSA-N |
SMILES |
CC(=CC#N)C1=CC=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O |
Isomeric SMILES |
C/C(=C\C#N)/C1=CC=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O |
Canonical SMILES |
CC(=CC#N)C1=CC=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O |
Synonyms |
3-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)phenyl)-2-crotonic acid nitrile HOE 224 pacrinolol |
Origin of Product |
United States |
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